molecular formula C7H5IN2 B8398323 2-(3-Iodopyridin-2-yl)acetonitrile

2-(3-Iodopyridin-2-yl)acetonitrile

Cat. No. B8398323
M. Wt: 244.03 g/mol
InChI Key: VCRCWBWYOJAVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Iodopyridin-2-yl)acetonitrile is a useful research compound. Its molecular formula is C7H5IN2 and its molecular weight is 244.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Iodopyridin-2-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Iodopyridin-2-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3-Iodopyridin-2-yl)acetonitrile

Molecular Formula

C7H5IN2

Molecular Weight

244.03 g/mol

IUPAC Name

2-(3-iodopyridin-2-yl)acetonitrile

InChI

InChI=1S/C7H5IN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3H2

InChI Key

VCRCWBWYOJAVIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CC#N)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of n-butyllithium (11 mL, 27 mmol) in dry THF (150 mL) at −78° C., was added dry ACN (2 mL, 29 mmol). The resulting mixture was stirred at −78° C. for 45 minutes to generate a suspension of lithionitrile. 2-Fluoro-3-iodopyridine (5 g, 22 mmol) was added as a solution in 10 mL of THF, and the yellow mixture was allowed to warm slowly to room temperature. By the time that the temperature reached −19° C., the reaction had turned dark green. After 35 minutes (reaction temperature=−7° C.), TLC (0-30% EtOAc/hexane) showed a new lower spot and a trace of starting material. LCMS showed the desired mass ((M+H)+=245). The reaction was quenched with saturated NH4Cl and extracted with EtOAc. The combined organic layers were washed 3 times with saturated NH4Cl and brine, and then dried over MgSO4 and concentrated in vacuo to give a dark solid. The resulting product was purified by silica flash chromatography (0-50% EtOAc/hexane and then 10% MeOH/DCM) to give the title compound as a dark yellow solid (1.8 g, 33%). MS (m/z)=245 (M+H)+. Calculated for C7H5IN2 244.0.
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
lithionitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
33%

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